6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine ring, and a hexahydrocinnolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Hexahydrocinnolinone Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrocinnolinone ring.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine and a suitable leaving group.
Coupling with Pyridine-3-carbonitrile: The final step involves coupling the hexahydrocinnolinone-piperidine intermediate with pyridine-3-carbonitrile using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(3-oxo-2,3,5,6,7,8-hexahydroquinolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
- 6-[4-(3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
Uniqueness
6-[4-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to the presence of the hexahydrocinnolinone moiety, which imparts specific chemical and biological properties that are distinct from other similar compounds
Properties
IUPAC Name |
6-[4-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c20-12-14-5-6-18(21-13-14)23-9-7-16(8-10-23)24-19(25)11-15-3-1-2-4-17(15)22-24/h5-6,11,13,16H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQKMCICLFDPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)C3CCN(CC3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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